molecular formula C16H24NO2Cl B601630 (S)-Bufuralol Hydrochloride CAS No. 57704-10-6

(S)-Bufuralol Hydrochloride

Cat. No.: B601630
CAS No.: 57704-10-6
M. Wt: 297.83
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Description

(S)-Bufuralol Hydrochloride (CAS: 57704-10-6; molecular formula: C₁₆H₂₄ClNO₂) is a non-selective β-adrenergic receptor antagonist with peripheral vasodilatory activity, primarily used in cardiovascular research and as a probe substrate for cytochrome P450 2D6 (CYP2D6) . It exhibits stereoselective metabolism, with CYP2D6 and CYP2C19 catalyzing the formation of its 1′-hydroxylated metabolite . Its dual role as a β-blocker and CYP2D6 substrate makes it valuable for studying enzyme kinetics and drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bufuralol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-benzofuranmethanol with tert-butylamine. The reaction typically involves the use of solvents like methanol and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of bufuralol hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure consistency and compliance with pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Bufuralol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cardiovascular Treatment

(S)-Bufuralol Hydrochloride exhibits potent beta-blocking activity, making it useful in the management of various cardiovascular conditions, including hypertension and angina pectoris. It operates through peripheral vasodilation, which contributes to its antianginal effects .

Case Study: Hemodynamic Effects
A study compared the hemodynamic responses of Bufuralol with Pindolol under isoproterenol infusion in healthy volunteers. The results indicated that Bufuralol effectively increased peripheral resistance, demonstrating its potential as a therapeutic agent in cardiovascular conditions .

Drug Metabolism Research

Bufuralol is frequently used as a probe substrate for studying cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which are crucial for drug metabolism . Its metabolism can be quantified using high-performance liquid chromatography (HPLC) techniques, allowing researchers to assess enzyme activity and drug-drug interactions.

Table 1: Enzyme Activity Correlation

EnzymeActivity Correlation with BufuralolReference
CYP1A27–30% contribution to metabolism
CYP2D6Major isoform for metabolism

Antianginal Properties

Bufuralol's ability to lower blood pressure and improve blood flow has made it a subject of interest in treating angina. Its vasodilatory effects help alleviate symptoms associated with coronary artery disease .

Research on Drug Interactions

The compound's role in drug interactions is significant, especially concerning its inhibition of various metabolic pathways. Studies have shown that Bufuralol can inhibit the hydroxylation of other drugs, providing insights into potential interactions during polypharmacy scenarios .

Summary of Findings

This compound serves multiple roles within pharmacology, particularly as a beta-blocker for cardiovascular conditions and as a tool for studying drug metabolism. Its effectiveness in clinical settings and research underscores its importance in both therapeutic applications and scientific inquiry.

Mechanism of Action

Bufuralol hydrochloride exerts its effects by blocking beta-adrenergic receptors, which mediate the catecholamine-induced activation of adenylate cyclase through G proteins. This receptor binding inhibits the effects of epinephrine and norepinephrine, leading to decreased heart rate and blood pressure. The compound is metabolized by the CYP2D6 enzyme, which hydroxylates it at specific positions, leading to the formation of various metabolites .

Comparison with Similar Compounds

Pharmacological Activity

(S)-Bufuralol Hydrochloride belongs to the class of non-selective β-blockers, which antagonize both β₁ (cardiac) and β₂ (vascular/bronchial) adrenergic receptors. Key comparators include:

  • Propranolol: A prototypical non-selective β-blocker with similar receptor affinity but lacking vasodilatory activity.
  • Metoprolol : A β₁-selective antagonist, minimizing bronchoconstriction risks in asthmatic patients.
  • Alprenolol Hydrochloride: Another non-selective β-blocker with intrinsic sympathomimetic activity (ISA).

Key Differences :

  • Vasodilation: (S)-Bufuralol uniquely combines β-blockade with peripheral vasodilation, unlike Propranolol or Metoprolol .
  • ISA: Alprenolol has partial agonist activity, whereas (S)-Bufuralol acts as a pure antagonist .

Metabolic Pathways and CYP450 Interactions

(S)-Bufuralol is predominantly metabolized by CYP2D6 to 1′-hydroxybufuralol, a reaction used to assess CYP2D6 activity in vitro . Comparatively:

Compound Primary Metabolic Enzyme Key Metabolite Km (µM) Vmax (pmol/mg/min)
(S)-Bufuralol CYP2D6 1′-OH-Bufuralol 5.1 5.59
Dextromethorphan CYP2D6 Dextrorphan 6.6 4.1
Propranolol CYP2D6, CYP1A2 4-OH-Propranolol 10–20 Variable

Data from human liver microsomes .

  • Stereoselectivity : (S)-Bufuralol’s metabolism is enantiomer-specific, with CYP2D6 showing higher affinity for the (S)-isomer compared to the (R)-isomer .
  • Enzyme Binding : Phe120 in CYP2D6’s active site influences substrate orientation. Mutations (e.g., Phe120Ala) significantly alter dextromethorphan metabolism but have milder effects on (S)-Bufuralol, suggesting distinct binding modes .

Drug-Drug Interaction Potential

(S)-Bufuralol is sensitive to CYP2D6 inhibitors like asenapine (Ki = 1.75 µM in human liver microsomes), which competitively inhibits its 1′-hydroxylation . In contrast, Propranolol’s metabolism involves multiple enzymes (CYP1A2, CYP2D6), reducing its vulnerability to single-enzyme inhibition .

Pharmacokinetic and Clinical Profiles

Parameter (S)-Bufuralol HCl Propranolol Metoprolol
Selectivity Non-selective Non-selective β₁-selective
Bioavailability ~30% (oral) 25–30% 50–60%
Half-life (hrs) 3–5 3–6 3–7
CYP Polymorphism Impact High (CYP2D6) Moderate (CYP2D6) Low (CYP2D6)

Data synthesized from .

Clinical Implications :

  • (S)-Bufuralol’s reliance on CYP2D6 makes it prone to polymorphism-related variability, similar to Propranolol but more pronounced .
  • Its vasodilatory action may offer advantages in hypertensive patients with peripheral artery disease compared to non-vasodilatory β-blockers .

Biological Activity

(S)-Bufuralol Hydrochloride is a chiral compound that exhibits significant biological activity primarily as a non-selective beta-adrenergic receptor antagonist with partial agonist properties. This profile allows it to modulate physiological responses in various systems, particularly the cardiovascular system. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Chemical Formula : C₁₆H₂₄ClNO₂
  • Molecular Weight : Approximately 283.82 g/mol
  • Structure : Characterized by a benzofuran structure contributing to its pharmacological effects.

(S)-Bufuralol acts on beta-adrenergic receptors, which are pivotal in mediating the effects of catecholamines like adrenaline. Its dual action as both an antagonist and partial agonist allows it to:

  • Block the effects of stress hormones, leading to decreased heart rate and blood pressure.
  • Partially activate the receptors, providing a balanced response that can be beneficial in treating conditions such as hypertension and heart failure .

Pharmacodynamics

The pharmacodynamic profile of (S)-Bufuralol has been studied extensively. Key findings include:

  • It produces a dose-dependent reduction in exercise-induced tachycardia, with significant effects observed at doses ranging from 7.5 mg to 120 mg .
  • The peak plasma concentrations occur approximately 1.5 to 2 hours post-administration, with a half-life ranging from 2.61 to 4.85 hours depending on individual metabolism .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the metabolism and elimination of (S)-Bufuralol:

  • Absorption : Rapid absorption with peak plasma levels reached within two hours.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, which is crucial for its pharmacological activity .
  • Elimination : Bimodal elimination kinetics have been observed, indicating variability in metabolism among individuals .

Clinical Studies

  • Exercise Heart Rate Study :
    • A clinical trial involving eight subjects demonstrated that (S)-Bufuralol significantly reduced exercise heart rates compared to placebo, with sustained effects lasting up to 24 hours post-dose .
    • The study compared (S)-Bufuralol with propranolol, showing similar efficacy at lower doses.
  • Genetic Variability in Metabolism :
    • Research has indicated that genetic variants of the human P450 oxidoreductase enzyme affect the metabolism of (S)-Bufuralol. Variants leading to decreased CYP2D6 activity resulted in impaired drug metabolism .

Comparative Studies

CompoundMechanism of ActionEfficacy in Reducing Heart RateDuration of Action
(S)-BufuralolNon-selective beta-antagonistSignificant at doses ≥7.5 mgUp to 24 hours
PropranololNon-selective beta-antagonistHigher reduction at higher dosesVaries

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing (S)-Bufuralol Hydrochloride?

  • Methodological Answer : Synthesis typically involves resolving the racemic mixture via chiral chromatography or asymmetric synthesis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for enantiomeric purity (>98%), and mass spectrometry (MS) for molecular weight verification. Melting point analysis (143–146°C) and solubility profiling (water/methanol solubility) are critical for validating crystallinity .

Q. How should researchers assess the purity of this compound in experimental settings?

  • Methodological Answer : Use HPLC with a chiral stationary phase (e.g., cellulose-based columns) to quantify enantiomeric purity. Residual solvents and impurities (e.g., related substances from synthesis) should be analyzed via gas chromatography (GC) or LC-MS. Purity criteria should align with pharmacopeial standards, such as loss on drying (<2%) and sulfate ash limits (<0.5%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Avoid exposure to strong acids/alkalis or oxidizing agents, which may degrade the compound into hazardous byproducts (e.g., toxic fumes under combustion). Use PPE (lab coats, gloves, eye protection) and work in well-ventilated areas. For spills, mechanically collect material and avoid water rinses to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound interact with CYP2D6 isoforms, and how can this be leveraged in metabolic studies?

  • Methodological Answer : As a CYP2D6 probe substrate, kinetic parameters (Km, Vmax) should be determined using human liver microsomes or recombinant enzymes. Monitor hydroxylation via LC-MS/MS, and validate using deuterated analogs (e.g., [²H₉]-Bufuralol) to distinguish enzymatic vs. non-enzymatic degradation .

Q. What experimental designs are optimal for resolving contradictory spectral data in this compound structural studies?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration verification with 2D-NMR (e.g., NOESY) to resolve stereochemical ambiguities. Cross-validate with computational models (DFT calculations) to confirm electronic environments of key functional groups .

Q. How can researchers differentiate partial agonist activity from antagonist effects in β-adrenoreceptor assays?

  • Methodological Answer : Use cell-based cAMP assays (e.g., HEK293 cells expressing β₁/β₂-adrenoreceptors). Compare (S)-Bufuralol’s efficacy (% of maximal isoproterenol response) with full antagonists (e.g., propranolol). Dose-response curves and Schild analysis are critical for determining intrinsic activity .

Q. What strategies mitigate batch-to-batch variability in this compound pharmacokinetic studies?

  • Methodological Answer : Implement strict quality control (QC) protocols:

  • Standardize synthesis conditions (temperature, solvent ratios).
  • Use validated reference standards for calibration.
  • Pre-test batches in pilot assays (e.g., plasma protein binding studies) to ensure consistency in bioavailability metrics .

Q. How do deuterated derivatives of this compound enhance metabolic stability profiling?

  • Methodological Answer : Deuterium labeling at metabolically labile sites (e.g., benzylic positions) slows CYP2D6-mediated oxidation via the kinetic isotope effect. Compare half-life (t½) and metabolite formation rates between deuterated and non-deuterated forms using in vitro microsomal assays .

Q. What analytical approaches are recommended for detecting enantiomeric impurities in this compound?

  • Methodological Answer : Chiral HPLC with polar organic mobile phases (e.g., ethanol/hexane) and UV detection at 220 nm. Validate method sensitivity (LOD <0.1% for (R)-enantiomer) and reproducibility across multiple columns and laboratories .

Q. How should researchers design toxicity studies to evaluate this compound’s safety profile?

  • Methodological Answer : Conduct acute toxicity assays in rodent models (OECD Guideline 423) with endpoints like LD₅₀ and histopathological analysis. For in vitro genotoxicity, use Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells. Compare results with structurally related β-blockers to identify class-specific effects .

Properties

IUPAC Name

(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBONRGCLLBWCJ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57704-10-6
Record name Bufuralol hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUFURALOL HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS779TX56C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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